2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that belongs to the class of arylboronic acids This compound is known for its unique structural features, which include a fluorene moiety and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diethylfluorene with a boronic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the fluorene derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Parent hydrocarbons.
Substitution: Various substituted fluorene derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of polymers and advanced materials due to its ability to undergo cross-coupling reactions .
Biology and Medicine: While specific biological applications of this compound are less documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism by which 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is crucial for the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-yl-2-boronic acid
- 9,9-Diethylfluorene-2-boronic acid
Comparison: Compared to similar compounds, 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. The presence of the dioxaborolane ring enhances its stability, making it more suitable for industrial applications. Additionally, the diethyl substitution on the fluorene moiety provides steric hindrance, which can influence the selectivity and efficiency of its reactions .
Properties
Molecular Formula |
C23H29BO2 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(9,9-diethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C23H29BO2/c1-7-23(8-2)19-12-10-9-11-17(19)18-14-13-16(15-20(18)23)24-25-21(3,4)22(5,6)26-24/h9-15H,7-8H2,1-6H3 |
InChI Key |
ZCAKDAGXRXNBAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CC)CC |
Origin of Product |
United States |
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